

# QuEChERS method development using Zearalenone $^{13}\text{C}_{18}$ for mycotoxin analysis

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## Compound of Interest

Compound Name: Zearalenone  $^{13}\text{C}_{18}$

Cat. No.: B1513457

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An Application Note on the Development of a QuEChERS Method Utilizing Zearalenone- $^{13}\text{C}_{18}$  for Mycotoxin Analysis

## Abstract

This application note details a robust and efficient method for the quantification of zearalenone in complex food matrices. The protocol employs the widely recognized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection.[1][2] The use of a stable isotope-labeled internal standard, Zearalenone- $^{13}\text{C}_{18}$ , ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation.[3][4][5] The validated method demonstrates excellent linearity, recovery, and sensitivity, meeting the stringent requirements for mycotoxin analysis in food safety and quality control.[6][7]

## Introduction

Zearalenone (ZEN) is an estrogenic mycotoxin produced by various *Fusarium* fungi species that commonly contaminate cereal crops such as maize, wheat, and barley.[3][8] Due to its potential risks to human and animal health, regulatory bodies worldwide have established maximum permissible levels for zearalenone in food and feed.[9] Consequently, the development of sensitive and reliable analytical methods for the routine monitoring of zearalenone is of paramount importance.

The QuEChERS method has gained significant popularity for the analysis of contaminants in food because it simplifies the extraction process, reduces solvent consumption, and provides high-throughput capabilities.[10][11][12] This approach involves an initial extraction with an organic solvent, typically acetonitrile, followed by a salting-out step to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, removing interfering matrix components.[13]

To enhance the accuracy of quantification, especially in complex matrices, the use of an internal standard is crucial. Stable isotope-labeled internal standards, such as Zearalenone- $^{13}\text{C}_{18}$ , are ideal as they exhibit identical chemical and physical properties to the target analyte, allowing for effective compensation of matrix-induced signal suppression or enhancement and variations in recovery during sample workup.[4][5] This application note provides a comprehensive protocol for the development and validation of a QuEChERS-based LC-MS/MS method for the determination of zearalenone, using Zearalenone- $^{13}\text{C}_{18}$  as the internal standard.

## Experimental Protocols

### Materials and Reagents

Reagent/Material	Supplier	Grade
Zearalenone (ZEN) Standard	Sigma-Aldrich	Analytical Standard
Zearalenone- <sup>13</sup> C <sub>18</sub> (ZEN-IS)	Cayman Chemical / MedChemExpress	>99% isotopic purity[3][14]
Acetonitrile (ACN)	Fisher Scientific	LC-MS Grade
Water	Milli-Q System	Ultrapure
Methanol (MeOH)	Fisher Scientific	LC-MS Grade
Formic Acid	Sigma-Aldrich	LC-MS Grade
Ammonium Formate	Sigma-Aldrich	LC-MS Grade
Anhydrous Magnesium Sulfate (MgSO <sub>4</sub> )	Agilent Technologies	Analytical Grade
Sodium Chloride (NaCl)	Sigma-Aldrich	Analytical Grade
Primary Secondary Amine (PSA) Sorbent	Agilent Technologies	for d-SPE
C18 Sorbent	Agilent Technologies	for d-SPE
QuEChERS Extraction Tubes (50 mL)	Agilent Technologies	---
d-SPE Cleanup Tubes (2 mL or 15 mL)	Agilent Technologies	---

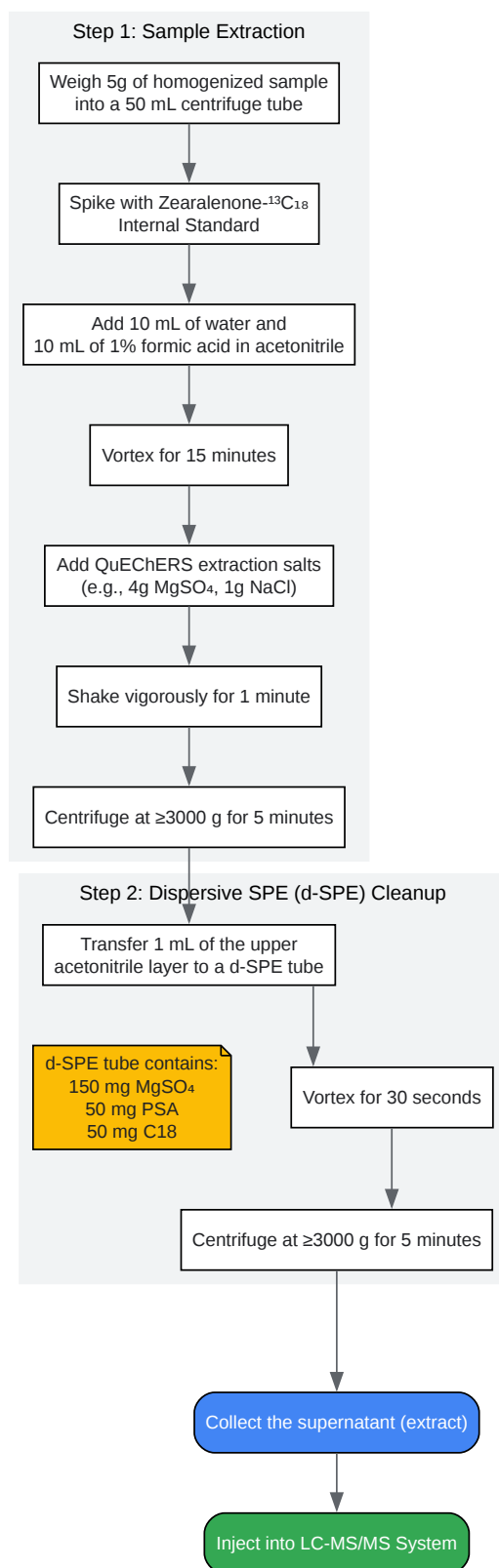
## Preparation of Standard Solutions

- **Stock Solutions:** Prepare individual stock solutions of Zearalenone (1 mg/mL) and Zearalenone-<sup>13</sup>C<sub>18</sub> (25 µg/mL) in acetonitrile.[3] Store these solutions at -20°C.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the ZEN stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards at concentrations ranging from 0.5 to 100 ng/mL.

- Internal Standard Spiking Solution: Prepare a ZEN-IS working solution at a concentration of 50 ng/mL in acetonitrile.[\[5\]](#)

## QuEChERS Sample Preparation and Extraction

The following workflow outlines the sample preparation process.



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